5-(Diethylamino)penta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)penta-2,4-dienal is a conjugated carbonyl compound that belongs to the class of push-pull conjugated dienes. This compound is characterized by the presence of a diethylamino group attached to a penta-2,4-dienal backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)penta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of pyridinium salts with appropriate reagents to yield the desired compound. Another method involves the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to produce this compound in larger quantities. The use of palladium-catalyzed reactions and other catalytic processes can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Diethylamino)penta-2,4-dienal undergoes various types of chemical reactions, including nucleophilic addition, electrophilic substitution, and oxidation. The compound’s conjugated diene structure makes it susceptible to both nucleophilic and electrophilic attacks .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong electrophilic agents such as phosphorus oxychloride (POCl3) and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like chloroform (CDCl3) and controlled temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can yield various unsaturated compounds, while oxidation reactions can produce corresponding aldehydes or ketones .
Wissenschaftliche Forschungsanwendungen
5-(Diethylamino)penta-2,4-dienal has several scientific research applications, particularly in the fields of chemistry, biology, and materials science. In chemistry, it is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations. In biology, the compound’s derivatives have been studied for their potential role in the biosynthesis of marine alkaloids, such as those in the manzamine family . Additionally, the compound’s nonlinear optical properties make it a candidate for applications in materials science, including the development of NLO materials .
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)penta-2,4-dienal involves its ability to act as both a nucleophile and an electrophile due to its push-pull conjugated diene structure. This dual reactivity allows the compound to participate in various chemical reactions, targeting specific molecular sites. The compound’s interaction with nucleophiles and electrophiles can lead to the formation of iminium salts and other reactive intermediates, which further undergo transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-(Diethylamino)penta-2,4-dienal include other conjugated dienals and their derivatives, such as 5-aminopenta-2,4-dienal and its N,N-disubstituted derivatives (Zincke aldehydes) . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the diethylamino group, which enhances its nucleophilic and electrophilic reactivity.
Eigenschaften
CAS-Nummer |
77226-53-0 |
---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
5-(diethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C9H15NO/c1-3-10(4-2)8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZRZCKJONECYVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.